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molecular formula C8H9FN2O B2844560 N-(5-amino-2-fluorophenyl)acetamide CAS No. 75001-47-7

N-(5-amino-2-fluorophenyl)acetamide

Cat. No. B2844560
M. Wt: 168.171
InChI Key: IKJGIOJFOJSYLD-UHFFFAOYSA-N
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Patent
US07858640B2

Procedure details

A mixture of 2-fluoro-5-nitrophenylamine (2.0 g), palladium, 10 wt. % on activated carbon (0.10 g) and ethanol (20 mL) were stirred at room temperature for 2 hours under an atmosphere of hydrogen. The mixture was filtered through hyflo, washing with ethanol and the solvent removed under reduced pressure to afford title compound as a white solid, 1.7 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[NH2:11].[CH2:12]([OH:14])[CH3:13]>[Pd]>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([NH:11][C:12](=[O:14])[CH3:13])[CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 2 hours under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through hyflo
WASH
Type
WASH
Details
washing with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)NC(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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